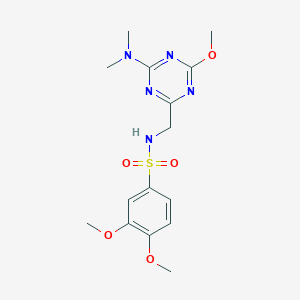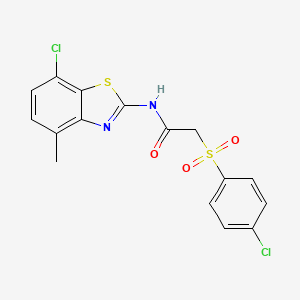
Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both ester and chloroacetyl functional groups makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Based on its structural similarity to acyl chlorides , it can be inferred that it may interact with primary amines.
Mode of Action
The compound likely undergoes a nucleophilic addition / elimination reaction with primary amines . This involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. The carbon-oxygen double bond then reforms, pushing off a chloride ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and dimethyl malonate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Hydrolysis: Thiazole dicarboxylic acids.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Scientific Research Applications
Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-(2-bromoacetyl)-1,3-thiazolane-2,4-dicarboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Dimethyl 3-(2-iodoacetyl)-1,3-thiazolane-2,4-dicarboxylate: Contains an iodoacetyl group.
Dimethyl 3-(2-fluoroacetyl)-1,3-thiazolane-2,4-dicarboxylate: Contains a fluoroacetyl group.
Uniqueness
The presence of the chloroacetyl group in Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate makes it more reactive towards nucleophiles compared to its bromo, iodo, and fluoro analogs. This reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.
Properties
IUPAC Name |
dimethyl 3-(2-chloroacetyl)-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO5S/c1-15-8(13)5-4-17-7(9(14)16-2)11(5)6(12)3-10/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZIAITFTYZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)


![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

